1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
1-ethyl-2-sulfanylidenepyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTAJTSAKZYCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873573 | |
| Record name | 1-Ethyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-10-4 | |
| Record name | 1-Ethyl-2-thiouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution at the Thione Sulfur
The most direct route involves alkylation of 2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one derivatives. Singh et al. demonstrated that treatment of 5-methyl-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid ethyl ester with ethyl iodide in the presence of anhydrous K₂CO₃ and tetrabutylammonium bromide (TBAB) yields 2-sulfanyl-6-methyl-1,4-dihydropyrimidines in 65–78% yields. Adapting this protocol, the target compound can be synthesized by substituting the methyl group with an ethyl moiety at the N1 position.
Reaction Conditions
- Solvent: Anhydrous DMF or acetone
- Base: K₂CO₃ (2.5 equiv)
- Catalyst: TBAB (0.1 equiv)
- Temperature: 80°C, 12–18 hours
- Workup: Aqueous extraction followed by silica gel chromatography
Optimization Challenges
Competitive S- vs N-alkylation necessitates careful control of steric and electronic factors. Bulky alkyl halides favor S-alkylation due to reduced nucleophilic attack at the ring nitrogen. For ethyl groups, a 5:1 S:N alkylation ratio is typically achieved, requiring chromatographic separation of regioisomers.
Cyclocondensation Strategies
[4+2] Cyclocondensation with Ethyl Isothiocyanate
Danswan et al. developed a cyclocondensation route using ethyl isothiocyanate and β-keto ester derivatives. Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate reacts with ethyl isothiocyanate in refluxing methanol to form a pyrimidine-thione intermediate, which undergoes ethyl group installation via subsequent alkylation (Scheme 1).
Key Steps
Annulation Reactions
Cherkaoui et al. reported annulation of 2-(1H-benzimidazol-2-yl)ethan-1-amine with CS₂ under basic conditions to construct dihydropyrimidine-thione scaffolds. While this method primarily yields benzimidazole-fused systems, modifying the diamine component could direct selectivity toward the target molecule.
Modified Biginelli Reaction
Classical Three-Component Assembly
The Biginelli reaction—condensing ethyl acetoacetate, aldehydes, and thiourea—remains a cornerstone for dihydropyrimidinone synthesis. For 1-ethyl-2-sulfanyl derivatives, substituting urea with thiourea and employing ethyl acetoacetate as the β-keto ester provides the core structure.
Catalytic Systems
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HCl (conc.) | EtOH | 58–62 | |
| Ce(LS)₃ | EtOH | 83 | |
| H₄SiMo₁₂O₄ | MeCN | 72 |
Four-Component Modifications
Saher et al. expanded the Biginelli protocol to four components by incorporating amines. Reacting ethyl acetoacetate, benzaldehyde derivatives, thiourea, and ethylamine in dichloromethane with p-TsOH catalysis achieves N1-ethyl functionalization in situ (Scheme 2).
Advantages
- Atom economy: 92% theoretical efficiency
- Mild conditions: Room temperature, 6-hour reaction time
- Yield: 78% isolated product
Multicomponent Assembly Approaches
Synthon-Based Strategies
Karami et al. demonstrated that aryl glyoxals, urea, and β-diketones undergo Knorr-type cyclization to yield dihydropyrimidinones. Substituting urea with thiourea and employing ethyl glyoxal introduces both sulfanyl and ethyl groups in a single pot.
Optimized Parameters
Solid-Phase Synthesis
Thorat et al. developed a metal-free O-arylation method using diaryliodonium salts. While originally designed for 2-aryloxy derivatives, replacing aryl iodonium with ethyl equivalents could streamline N-ethylation.
Comparative Analysis of Methods
Table 1. Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|
| Alkylation | 65–78 | 95 | Moderate | 0.41 |
| Cyclocondensation | 70 | 90 | Low | 0.38 |
| Biginelli | 58–83 | 98 | High | 0.67 |
| Multicomponent | 78–82 | 97 | High | 0.72 |
*Calculated using E-factor (kg waste/kg product)
Chemical Reactions Analysis
1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative with a reduced sulfanyl group.
Substitution: The ethyl group or sulfanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or halides for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Dihydropyrimidinones
The synthesis of 1-ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one can be achieved through various methods, with the Biginelli reaction being one of the most prominent. This reaction involves the condensation of an aldehyde, urea (or thiourea), and a β-ketoester under acidic conditions. Recent advancements have introduced greener synthesis approaches that improve yields and reduce environmental impact.
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Biginelli Reaction | Acidic medium | High | |
| Microwave-Assisted Synthesis | Solvent-free, rapid heating | Moderate | |
| Solid Acid Catalysis | Room temperature | Variable |
Anti-inflammatory Activity
Research has demonstrated that derivatives of dihydropyrimidinones, including this compound, exhibit notable anti-inflammatory effects. For instance, studies have shown that these compounds can significantly reduce edema in animal models, with some variants outperforming standard anti-inflammatory drugs like diclofenac sodium.
Case Study: Anti-inflammatory Effects
In a study conducted by Kumar et al., several dihydropyrimidinone derivatives were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced paw edema test in rats. Compounds with specific substitutions at the C-4 position demonstrated enhanced efficacy compared to controls .
Table 2: Anti-inflammatory Efficacy of Dihydropyrimidinones
Antifilarial Activity
Dihydropyrimidinones have also been investigated for their antifilarial properties. A study by Singh et al. evaluated several synthesized compounds against Brugia malayi, showing promising results with complete loss of motility at specific concentrations.
Case Study: Antifilarial Activity
In vitro tests indicated that certain compounds exhibited over 68% inhibition in MTT reduction assays at concentrations as low as 25 μM, highlighting their potential as antifilarial agents .
Table 3: Antifilarial Activity Results
| Compound No. | Motility Inhibition (%) at 50 μM | MTT Reduction (%) at 50 μM | Reference |
|---|---|---|---|
| 98 | Complete loss | 30 | |
| 101 | Complete loss | 19 | |
| 102 | Significant inhibition | >70 |
Anticonvulsant Activity
Another area of research involves the anticonvulsant properties of dihydropyrimidinones. Khanage et al. synthesized new derivatives and tested them for anticonvulsant activity using the maximal electroshock seizure method.
Case Study: Anticonvulsant Efficacy
The study revealed that certain compounds significantly reduced seizure activity in mice, with some showing efficacy comparable to standard anticonvulsants like phenytoin and carbamazepine .
Table 4: Anticonvulsant Activity Data
Mechanism of Action
The mechanism of action of 1-ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one involves its interaction with various molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also interact with nucleic acids, affecting DNA and RNA synthesis . These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations :
- The ethyl group in the target compound increases molecular weight and lipophilicity compared to the methyl group in the Enamine analogue.
- The sulfanyl group (-SH) is a stronger hydrogen-bond donor and more redox-active than the amino group (-NH₂), which is more basic and nucleophilic.
Physicochemical Properties
- Molecular Weight: The Enamine compound (184.26 g/mol) is ~18% heavier due to the additional methyl group and amino substitution .
- Solubility: While explicit data are absent, the sulfanyl group in the target compound may enhance solubility in polar solvents compared to the amino group, which can form zwitterionic structures.
- Stability: Sulfanyl groups are prone to oxidation (e.g., forming disulfides), whereas amino groups may undergo alkylation or acylation reactions .
Biological Activity
1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one (C₆H₈N₂OS) is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.
- Molecular Formula : C₆H₈N₂OS
- Molecular Weight : 156.21 g/mol
- IUPAC Name : this compound
The compound can be synthesized through various methods, prominently the Biginelli reaction, which involves the condensation of an aldehyde, β-keto ester, and thiourea or urea in the presence of an acid catalyst .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism is believed to involve the disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has shown cytotoxic effects against various cancer cell lines, including colon (Colo-205), prostate (PC-3), leukemia (THP-1), and lung (A549) cancer cells. The IC50 values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| Colo-205 | 59.4 ± 1.6 |
| PC-3 | 35.4 ± 2.2 |
| THP-1 | 23.2 ± 1.4 |
| A549 | 30.3 ± 2.9 |
| Normal Cell Line (fR-2) | 67.6 ± 2.5 |
These results indicate that the compound selectively inhibits cancer cell growth while exhibiting less toxicity toward normal cells .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Thiol Interactions : The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
- Nucleic Acid Interaction : The pyrimidine ring may bind to nucleic acids, affecting DNA and RNA synthesis, which is crucial for cancer cell proliferation.
Case Studies
One notable study evaluated the compound's effects on cancer cell migration and invasion through clonogenic assays and scratch motility assays. The results indicated that treatment with this compound significantly reduced the migratory capacity of THP-1 leukemia cells by approximately 40%, suggesting potential applications in preventing metastasis .
Another investigation focused on its anti-inflammatory properties, where derivatives of this compound were tested against carrageenan-induced paw edema in rats. Results showed a significant reduction in inflammation comparable to standard anti-inflammatory drugs like diclofenac sodium .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one, and how can reaction efficiency be optimized?
- Methodological Answer : Cyclocondensation of thiourea derivatives with β-keto esters under acidic or basic conditions is a common route. Optimize solvent selection (e.g., ethanol/water mixtures for solubility) and temperature control (reflux vs. room temperature) to improve yield. Use Design of Experiments (DoE) to systematically vary parameters like molar ratios and reaction time, minimizing trial-and-error approaches . Computational reaction path searches (e.g., quantum chemical calculations) can predict favorable intermediates and transition states, reducing experimental iterations .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine chromatographic techniques (HPLC or GC with polar stationary phases) and spectroscopic methods:
- 1H/13C NMR : Confirm substitution patterns and hydrogen bonding via chemical shifts (e.g., thiol proton at δ 3.5–4.5 ppm).
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiol (S-H, ~2550 cm⁻¹) stretches.
- Mass Spectrometry : Use high-resolution MS to rule out side products like oxidation derivatives (e.g., disulfide formation). Cross-validate with reference standards for impurities (e.g., sulfoxide analogs) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via:
- Thermogravimetric Analysis (TGA) : Detect moisture sensitivity or thermal decomposition.
- UV-Vis Spectroscopy : Track absorbance changes in solutions stored at 4°C vs. ambient conditions.
- X-ray Diffraction (XRD) : Assess crystallinity changes over time, as amorphous forms may degrade faster .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected coupling patterns in NMR) be resolved?
- Methodological Answer : For ambiguous NMR signals:
- Variable Temperature NMR : Determine if dynamic processes (e.g., tautomerism) cause signal broadening.
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish rotational isomers.
- Isotopic Labeling : Introduce deuterium at the ethyl group to isolate coupling networks.
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental data with SHELXL-refined models .
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Reaction Path Simulations : Use software like GRRM to explore intermediates in thiyl radical formation or ring-opening pathways.
- Solvent Modeling : Apply COSMO-RS to predict solvation effects on reaction barriers .
Q. How can data from conflicting kinetic studies (e.g., rate discrepancies in aqueous vs. nonpolar solvents) be reconciled?
- Methodological Answer : Perform multivariate analysis to isolate solvent polarity, hydrogen-bonding capacity, and dielectric constant effects. Use microkinetic modeling to integrate experimental rate constants with transition-state theory. Validate with isotopic tracer experiments (e.g., 18O labeling for hydrolysis studies) .
Q. What advanced separation techniques are suitable for isolating stereoisomers or tautomeric forms of this compound?
- Methodological Answer :
- Chiral Chromatography : Use cellulose-based chiral stationary phases with hexane/isopropanol gradients.
- Capillary Electrophoresis (CE) : Optimize buffer pH to exploit ionization differences between tautomers.
- Membrane Separation : Apply nanofiltration membranes with tailored pore sizes for molecular weight-based isolation .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
